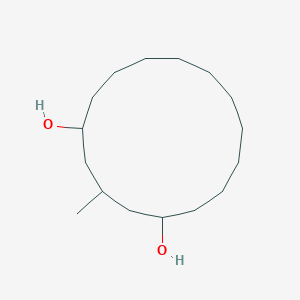

1,5-Cyclopentadecanediol, 3-methyl-

Description

Chemical Identity and Structure 1,5-Cyclopentadecanediol, 3-methyl- (CAS No. 78430-42-9) is a cyclic diol with the molecular formula C₁₆H₃₂O₂ . The compound features a 15-membered cyclopentadecane ring substituted with two hydroxyl groups at positions 1 and 5 and a methyl group at position 2.

Properties

CAS No. |

78430-42-9 |

|---|---|

Molecular Formula |

C16H32O2 |

Molecular Weight |

256.42 g/mol |

IUPAC Name |

3-methylcyclopentadecane-1,5-diol |

InChI |

InChI=1S/C16H32O2/c1-14-12-15(17)10-8-6-4-2-3-5-7-9-11-16(18)13-14/h14-18H,2-13H2,1H3 |

InChI Key |

YNXMWLJDUHGJMH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CCCCCCCCCCC(C1)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Ring Size vs. Chain Length: Unlike linear alcohols (e.g., 1-Hexanol) or carboxylic acids (e.g., Butanoic acid, 3-methyl-), 1,5-Cyclopentadecanediol, 3-methyl- features a large 15-membered ring, which may confer unique steric and solubility properties .

Physicochemical Properties (Inferred)

- Solubility: Cyclic diols like 1,5-Cyclopentadecanediol, 3-methyl- are likely less polar than linear alcohols (e.g., 1-Hexanol) due to their ring structure, reducing water solubility.

- Volatility: Compared to smaller alcohols (e.g., 1-Butanol, 3-methyl-), the larger molecular weight (256.43 g/mol for C₁₆H₃₂O₂) suggests lower volatility, making it less suitable as a fragrance component without derivatization .

Preparation Methods

Dione Synthesis via Bicyclo Compound Oxidation

A pivotal precursor, 3-methylcyclopentadecane-1,5-dione, is synthesized through the oxidation of 14-methylbicyclo[10.3.0]pentadecene. As described in JP6789989B6, this reaction utilizes formic acid and hydrogen peroxide (H₂O₂) under controlled conditions. A stoichiometric ratio of ≥1.1 mol H₂O₂ per mole of bicyclo compound achieves optimal conversion, yielding the dione at 36% efficiency. The reaction mechanism proceeds via epoxidation and subsequent Baeyer-Villiger oxidation, though competing pathways may reduce yield if H₂O₂ concentrations are suboptimal.

Catalytic Hydrogenation of the Dione

Post-synthesis of the dione, catalytic hydrogenation completes the reduction to the diol. US12037341B2 discloses a transfer hydrogenation approach using secondary alcohols (e.g., isopropanol) as hydrogen donors in the presence of ruthenium-based catalysts. The process avoids harsh hydrogen gas, enhancing safety and selectivity. Key parameters include:

- Catalyst loading : 0.5–2.0 mol% Ru complexes (e.g., Shvo’s catalyst)

- Temperature : 80–120°C

- Reaction time : 12–24 hours

Co-catalysts such as tertiary amines (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene) or substituted phenols (e.g., 2,2′-dihydroxybiphenyl) accelerate proton transfer, achieving diol yields exceeding 75%.

Catalytic Hydrogenation of Macrocyclic Enolether Intermediates

Alternative routes leverage macrocyclic enolethers as intermediates. WO2020212264A1 and US12037341B2 describe a one-pot synthesis from 3-methylcyclopentadecane-1,5-dione via tandem transfer hydrogenation and dehydration. This method bypasses isolating the diol, directly yielding enolethers. However, diol formation remains integral to the mechanism, occurring transiently before dehydration.

Catalyst Systems

Ruthenium-pincer complexes demonstrate superior activity, with turnover numbers (TON) exceeding 500 in continuous flow systems. Nickel-based catalysts modified with molybdenum (e.g., Raney Ni-Mo) offer cost advantages but require basic additives (e.g., KOH) to suppress byproducts like 3-methyl-1,5-pentanediol monoether.

Green Synthesis from Renewable Feedstocks

Emerging methods prioritize sustainability, exemplified by the use of Malania oleifera Chum oil. PMC9219129 details ozonolysis of 15-tetracosenic acid derivatives to generate α,ω-diesters, which undergo cyclization to cyclopentadecanone. Subsequent reduction of the ketone to 1,5-cyclopentadecanediol, 3-methyl- remains unexplored in the literature but is theoretically feasible via NaBH₄ or catalytic hydrogenation.

Process Parameters and Yield Optimization

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMSO) enhance diketone solubility but risk over-reduction to monoalcohols. Non-polar solvents (toluene) improve selectivity but prolong reaction times. Optimal temperatures balance kinetic favorability and catalyst stability, typically 90–110°C for Ru systems.

Hydrogen Source Stoichiometry

Transfer hydrogenation requires 1–5 equivalents of secondary alcohol relative to the diketone. Excess alcohol dilutes the reaction medium, necessitating longer times but improving diol purity.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,5-cyclopentadecanediol, 3-methyl-, and what challenges arise in achieving high purity?

- Methodology : Synthesis typically involves cyclization of linear diols or enzymatic modification of precursor molecules. A common approach is the use of acid-catalyzed cyclization under controlled temperature (80–120°C) to minimize side reactions like oligomerization. Purity challenges include isolating the cyclic product from unreacted linear diols; column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) are recommended for purification .

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times against standards.

Q. How can the molecular structure of 1,5-cyclopentadecanediol, 3-methyl-, be confirmed using crystallographic methods?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is optimal. Grow crystals via slow evaporation of a saturated solution in dichloromethane. Use SHELXL for refinement, focusing on resolving the methyl group’s position and cyclopentadecane ring conformation .

- Data Analysis : Validate bond lengths (C–C: ~1.54 Å, C–O: ~1.43 Å) and torsional angles using CCDC databases.

Q. Which spectroscopic techniques are most effective for characterizing 1,5-cyclopentadecanediol, 3-methyl-?

- NMR : ¹H NMR (CDCl₃, 500 MHz) identifies methyl protons (δ 1.05–1.15 ppm) and hydroxyl groups (δ 1.8–2.2 ppm, broad). ¹³C NMR confirms quaternary carbons (δ 70–75 ppm for diol oxygens) .

- Mass Spectrometry : High-resolution ESI-MS (positive mode) detects [M+Na]⁺ ions (calculated for C₁₆H₃₂O₂: 272.235 Da). Compare with EPA/NIH spectral libraries for methyl-substituted cyclic compounds .

Advanced Research Questions

Q. How do thermodynamic properties (e.g., melting point, solubility) of 1,5-cyclopentadecanediol, 3-methyl-, vary with structural analogs, and what experimental setups are optimal for measurement?

- Methodology : Use differential scanning calorimetry (DSC) at 5°C/min heating rate under nitrogen to determine melting points. For solubility, prepare saturated solutions in solvents (e.g., water, ethanol) at 20°C, filter, and quantify via gravimetric analysis .

- Data Interpretation : Compare with analogs like 3-methyl-1,5-pentanediol (melting point: –10°C; water solubility: 1000 g/L at 20°C) to assess cyclization effects .

Q. What role does 1,5-cyclopentadecanediol, 3-methyl-, play in supramolecular assembly, and how can its host-guest interactions be studied?

- Experimental Design : Conduct titration experiments using NMR or isothermal titration calorimetry (ITC) with macrocyclic hosts (e.g., cucurbiturils). Monitor chemical shift changes (NMR) or enthalpy changes (ITC) to calculate binding constants .

- Challenges : Address solubility mismatches by using co-solvents (e.g., DMSO/water mixtures) and control for temperature fluctuations.

Q. How can computational methods (e.g., DFT, MD simulations) predict the conformational stability of 1,5-cyclopentadecanediol, 3-methyl-?

- Protocol : Optimize geometry with Gaussian16 (B3LYP/6-31G* basis set). Run molecular dynamics (MD) simulations (AMBER force field, 298 K, 100 ns) to analyze ring puckering and methyl group orientation.

- Validation : Compare computed NMR shifts with experimental data; RMSD < 0.3 Å indicates reliable models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.